Diacetic Aceclofenac

Übersicht

Beschreibung

Diacetic Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) that works by blocking the release of certain chemical messengers that cause pain and inflammation .

Synthesis Analysis

Aceclofenac has been synthesized using modernized methods that are time-saving and high-yielding . Three crystal forms of aceclofenac have been isolated by recrystallization and characterized by differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and thermogravimetric analysis .Molecular Structure Analysis

The molecular structure of Aceclofenac has been analyzed using techniques like differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and thermogravimetric analysis .Chemical Reactions Analysis

Aceclofenac undergoes various chemical reactions. For instance, it has been found that aceclofenac in solution state is destroyed when subjected to hydrolytic stresses and light .Physical And Chemical Properties Analysis

The physical and chemical properties of Aceclofenac have been analyzed using thermoanalytical techniques. These techniques offer critical insights into these compounds’ thermal behavior, stability, and decomposition patterns .Wissenschaftliche Forschungsanwendungen

1. Solubility Enhancement for Oral Dispersible Tablets Aceclofenac has poor aqueous solubility, which can be improved by formulating it into oral dispersible tablets (ODTs). This enhances solubility and leads to better absorption .

Analgesic Properties in Rheumatoid Arthritis

Aceclofenac is widely used for its analgesic properties in treating conditions like rheumatoid arthritis .

Osteoarthritis Treatment

It is also effective in managing pain and inflammation associated with osteoarthritis .

Ankylosing Spondylitis Management

Aceclofenac is beneficial for patients suffering from ankylosing spondylitis, providing relief from inflammation and pain .

5. Enhanced Drug Delivery via Solid Dispersions Formulating Aceclofenac into solid dispersions using carriers like PVP can enhance its solubility, improving drug delivery .

Pharmacokinetic Improvement

Modifications in Aceclofenac’s formulation can lead to better pharmacokinetic profiles, optimizing its therapeutic effects .

Wirkmechanismus

Target of Action

Diacetic Aceclofenac, also known as Aceclofenac, primarily targets the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Mode of Action

Aceclofenac potently inhibits the COX enzyme, thereby downregulating the production of various inflammatory mediators . It particularly inhibits COX-2 , leading to a decrease in the production of prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway .

Biochemical Pathways

The primary biochemical pathway affected by Aceclofenac is the arachidonic acid (AA) pathway . By inhibiting COX-2, Aceclofenac downregulates the production of various inflammatory mediators, including PGE2, IL-1β, and TNF . This leads to a decrease in inflammation and pain.

Pharmacokinetics

Aceclofenac belongs to BCS Class II, indicating that it has poor aqueous solubility but high permeability . This allows it to penetrate into synovial joints, where it can exert its anti-inflammatory and analgesic effects . Its poor solubility can limit its bioavailability when given orally .

Result of Action

The inhibition of COX-2 and the subsequent downregulation of inflammatory mediators result in marked anti-inflammatory and analgesic properties . This makes Aceclofenac effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Action Environment

The action, efficacy, and stability of Aceclofenac can be influenced by various environmental factors. For instance, its poor aqueous solubility can limit its bioavailability when given orally . Its high permeability allows it to penetrate into synovial joints, where it can exert its effects

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

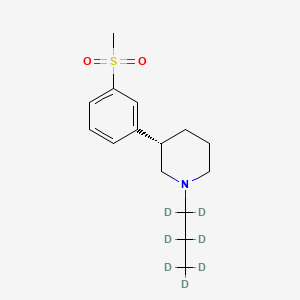

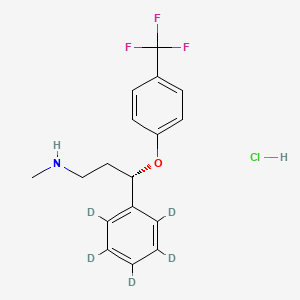

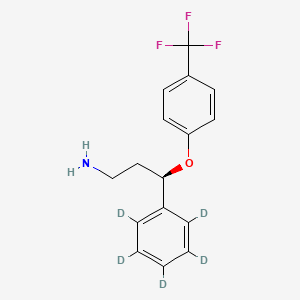

IUPAC Name |

2-[2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO8/c21-13-5-3-6-14(22)20(13)23-15-7-2-1-4-12(15)8-17(26)30-10-19(28)31-11-18(27)29-9-16(24)25/h1-7,23H,8-11H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCRLKICIDWHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724531 | |

| Record name | [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diacetic Aceclofenac | |

CAS RN |

1216495-92-9 | |

| Record name | Diacetic aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216495929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIACETIC ACECLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGQ71ZS1VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers](/img/no-structure.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)